2-(4-Methylphenyl)cyclopropanamine
Description
2-(4-Methylphenyl)cyclopropanamine is a cyclopropane-containing amine derivative with a 4-methylphenyl substituent at the 2-position of the cyclopropane ring. Cyclopropanamine derivatives are often explored for their unique conformational rigidity, which enhances binding affinity to biological targets .
Properties
CAS No. |
19009-67-7 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-(4-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-2-4-8(5-3-7)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 |
InChI Key |
JVDFHGQPUOICBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC2N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2N |
Synonyms |
2-AMino-1-p-tolyl-cyclopropan |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Cyclopropanamine Derivatives
Table 1: Comparison of Cyclopropanamine Derivatives
Key Findings :
- Substituent Effects : The 4-methylphenyl group in the target compound increases lipophilicity compared to halogenated analogs (e.g., 3,4-difluorophenyl), which may improve BBB penetration but reduce metabolic stability due to fewer electron-withdrawing groups .
- Synthetic Relevance : The trifluoromethyl analog () is produced at 95% purity, suggesting robust synthetic protocols for halogenated cyclopropanamines, which could be adapted for the target compound .
Functional Group Variants: Non-Cyclopropanamine Compounds
Table 2: Compounds with 4-Methylphenyl Substituents
Key Findings :
- Core Structure Impact : Replacing the cyclopropanamine ring with indolizine () improves solubility and BBB penetration, highlighting how core heterocycles dictate pharmacokinetics .
- Biological Activity: The pyridazinone derivative () exhibits anti-inflammatory activity, suggesting that the 4-methylphenyl group may synergize with electron-deficient cores for target binding .
Market and Industrial Context
- Positional Isomer Comparison : 1-(4-Methylphenyl)cyclopropanamine () has established manufacturing protocols and market demand, but the 2-isomer’s commercial data remains undocumented. Structural differences may lead to divergent applications, such as distinct receptor selectivity in drug development .
- Regulatory Considerations : Halogenated cyclopropanamines (e.g., Ticagrelor impurities in ) require stringent purity controls, implying similar quality benchmarks for the target compound if used in pharmaceuticals .
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